
(1H-Indol-3-yl)ethene-1,1,2-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Indol-3-yl)ethene-1,1,2-tricarbonitrile is an organic compound that features an indole ring fused to an ethene moiety with three nitrile groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indol-3-yl)ethene-1,1,2-tricarbonitrile typically involves the reaction of indole derivatives with ethene tricarbonitrile under specific conditions. The reaction often requires a catalyst and may be carried out under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1H-Indol-3-yl)ethene-1,1,2-tricarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitrile groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
(1H-Indol-3-yl)ethene-1,1,2-tricarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (1H-Indol-3-yl)ethene-1,1,2-tricarbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-Indol-3-yl)ethene-1,1,2-tricarbonitrile: shares similarities with other indole derivatives and nitrile-containing compounds.
Indole-3-acetonitrile: Another indole derivative with a nitrile group, used in plant growth regulation.
3-Cyanoindole: An indole derivative with a single nitrile group, used in organic synthesis.
Propriétés
Numéro CAS |
1214-09-1 |
|---|---|
Formule moléculaire |
C13H6N4 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
2-(1H-indol-3-yl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C13H6N4/c14-5-9(6-15)11(7-16)12-8-17-13-4-2-1-3-10(12)13/h1-4,8,17H |
Clé InChI |
OXWKGNTUTLLMEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C(=C(C#N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


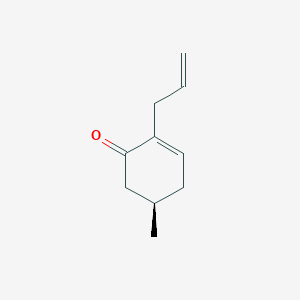
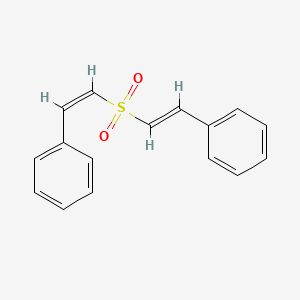
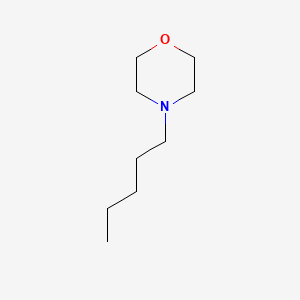

![Tricyclo[3.2.2.02,4]nonane](/img/structure/B14750723.png)
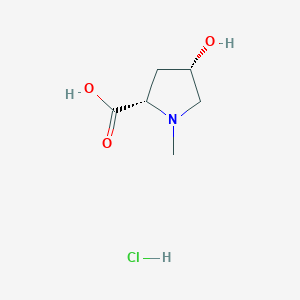



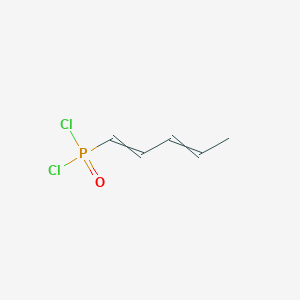


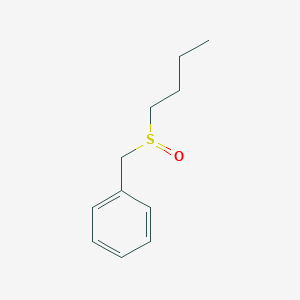
![1-Phosphabicyclo[2.2.2]octane](/img/structure/B14750799.png)
